

development of a 6-Carboxyoxindole-based fluorescent probe

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Compound of Interest

Compound Name: 6-Carboxyoxindole

CAS No.: 33495-09-9

Cat. No.: B7721675

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Executive Summary

This Application Note details the rational design, synthesis, and validation of MitoOx-6, a novel fluorescent probe derived from the **6-carboxyoxindole** scaffold. While traditional oxindole dyes are widely used for their tunable emission, the specific incorporation of a carboxyl group at the 6-position provides a critical "chemical handle" for bioconjugation without disrupting the fluorophore's electronic conjugated system.

Target Application: Monitoring mitochondrial microviscosity changes, a key biomarker for dysfunction in neurodegenerative diseases and cancer. **Mechanism:** Twisted Intramolecular Charge Transfer (TICT). **Key Advantage:** The 6-carboxyl group enables the modular attachment of organelle-targeting moieties (e.g., Triphenylphosphonium) while preserving the core photophysics.

Molecular Design Strategy

The design relies on three functional modules integrated into a single small molecule:

- **Fluorogenic Core (Signal):** A hemicyanine scaffold formed by condensing **6-carboxyoxindole** with a quinolinium acceptor. This creates a "push-pull" electronic system.
- **Viscosity Rotor (Sensor):** The methine bridge (

) allows free rotation in low-viscosity environments, quenching fluorescence via non-radiative decay (TICT). In high-viscosity environments (e.g., rigid mitochondrial membranes), rotation is restricted, restoring radiative emission ("Turn-On").

- Targeting Vector (Localization): The 6-carboxyl group is amidated with a Triphenylphosphonium (TPP) cation, driving the probe into the mitochondrial matrix via membrane potential ().

Design Logic & Workflow



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Figure 1: Modular synthesis workflow for the MitoOx-6 probe. The 6-carboxy group serves as the anchor for the targeting ligand prior to chromophore assembly.

Protocol A: Chemical Synthesis

Safety Note: All synthesis steps must be performed in a fume hood. Acetonitrile and Piperidine are toxic.

Step 1: Synthesis of 6-Carboxyoxindole (Precursor)

Note: If not commercially available, this is synthesized from 3-nitro-4-methylbenzoic acid via the Leimgruber-Batcho indole synthesis followed by oxidation, or via direct esterification/cyclization routes [1].

Step 2: Functionalization with Targeting Group (Mito-Intermediate)

We utilize the 6-carboxyl group to attach the mitochondrial targeting vector before forming the sensitive cyanine bridge to avoid side reactions.

- Reagents:

- **6-Carboxyoxindole** (1.0 eq)
- (4-Aminobutyl)triphenylphosphonium bromide (TPP-NH₂) (1.1 eq)
- HATU (1.2 eq), DIPEA (2.0 eq)
- Solvent: Anhydrous DMF.
- Procedure:
 - Dissolve **6-carboxyoxindole** in DMF (5 mL/mmol) under .
 - Add HATU and DIPEA; stir for 15 min to activate the acid.
 - Add TPP-NH₂ dropwise.
 - Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (MeOH/DCM 1:10).
 - Workup: Precipitate into cold diethyl ether. Centrifuge to collect the solid Oxindole-TPP intermediate. Yield is typically >80%.

Step 3: Chromophore Assembly (Final Probe)

- Reagents:
 - Oxindole-TPP intermediate (1.0 eq)
 - 1-Ethyl-4-methylquinolinium iodide (1.1 eq)
 - Piperidine (Catalytic, 3 drops)
 - Solvent: Ethanol (EtOH).
- Procedure:
 - Dissolve both reactants in EtOH.
 - Add piperidine. Reflux at 80°C for 4 hours. The solution will turn deep red/purple.

- Purification: Cool to RT. Remove solvent in vacuo. Purify via Silica Gel Column Chromatography (DCM/MeOH 20:1 to 10:1).
- Validation: Confirm structure via ¹H NMR and HRMS. Look for the characteristic vinylic proton doublets () indicating the trans isomer.

Protocol B: Photophysical Characterization

Before biological use, the probe's response to viscosity must be quantified using glycerol/methanol mixtures.

Equipment: UV-Vis Spectrophotometer, Fluorescence Spectrometer.

- Preparation: Prepare 10

M solutions of MitoOx-6 in mixtures of Methanol (low viscosity) and Glycerol (high viscosity) ranging from 0% to 90% glycerol.

- Measurement:

- Excitation: 540 nm (Green).
- Emission Scan: 560 nm – 750 nm.

- Data Analysis: Plot Fluorescence Intensity (

) vs. Viscosity (

).

- Expectation: The relationship should follow the Förster-Hoffmann equation:

Where

is the sensitivity factor. An

indicates high sensitivity suitable for intracellular mapping.

Table 1: Expected Photophysical Parameters

Parameter	Value (Approx.)	Notes
(Max)	550 nm	Suitable for 532nm or 561nm lasers
(Max)	610-640 nm	Red emission, minimizes autofluorescence
Stokes Shift	>60 nm	Excellent for signal-to-noise ratio
Quantum Yield ()	0.02 (Methanol) 0.45 (Glycerol)	"Turn-On" factor of ~20-fold

Protocol C: Biological Validation (Live Cell Imaging)

This protocol validates mitochondrial localization and viscosity sensing in HeLa cells.

Reagents

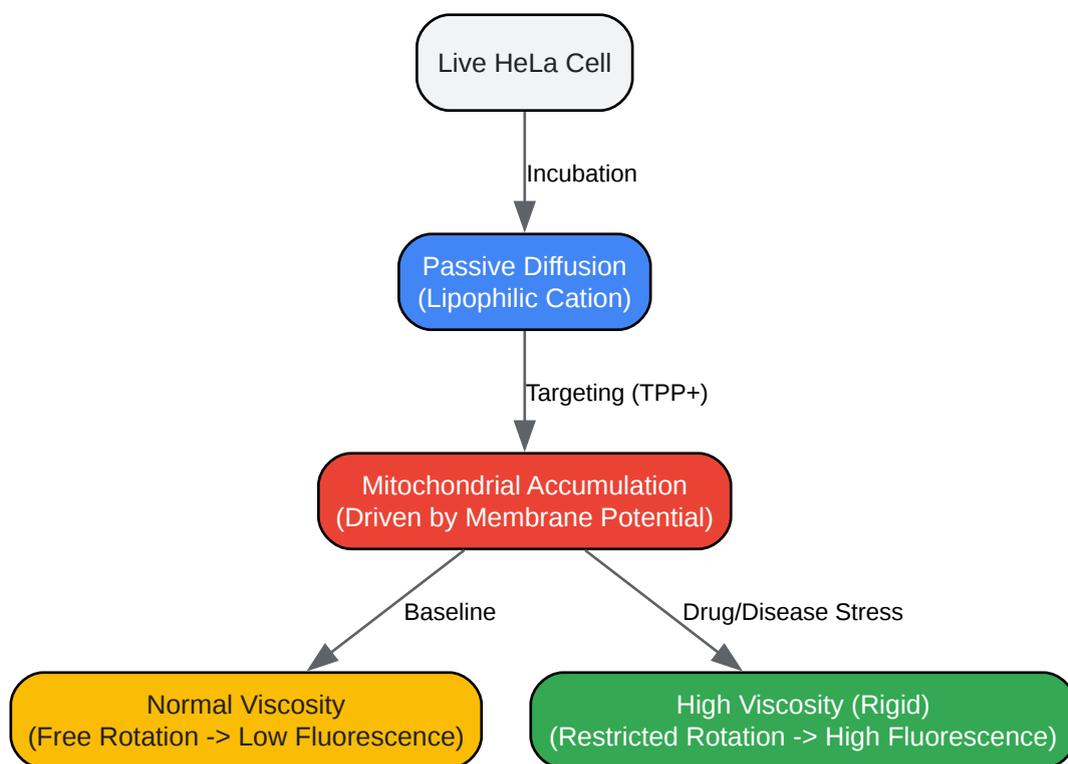
- MitoOx-6 (Stock: 1 mM in DMSO)
- MitoTracker Green FM (Co-localization reference)
- Nystatin or Monensin (Viscosity modulating agents)
- PBS (pH 7.4)

Step-by-Step Workflow

- Cell Culture:
 - Seed HeLa cells on 35mm glass-bottom confocal dishes. Incubate for 24h at 37°C ().
- Staining (Co-localization):

- Wash cells with PBS x2.
- Incubate with MitoOx-6 (5 M) and MitoTracker Green (200 nM) for 30 mins.
- Wash cells with PBS x3 to remove background.
- Imaging (Confocal Laser Scanning Microscopy):
 - Channel 1 (MitoTracker): Ex 488 nm / Em 500-540 nm.
 - Channel 2 (MitoOx-6): Ex 561 nm / Em 590-650 nm.
 - Analysis: Calculate Pearson's Correlation Coefficient (PCC). A value confirms mitochondrial targeting [2].
- Viscosity Stimulation Assay:
 - After baseline imaging, treat cells with Nystatin (10 M) for 20 mins (causes mitochondrial swelling and viscosity changes).
 - Capture time-lapse images every 5 mins.
 - Result: Monitor intensity changes in the Red Channel. Nystatin treatment typically increases rigidity, leading to fluorescence enhancement.

Biological Pathway Diagram



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Figure 2: Cellular uptake and activation mechanism. The probe utilizes membrane potential for uptake and TICT dynamics for signal generation.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Solubility	Hydrophobic TPP group	Pre-dissolve in DMSO; use Pluronic F-127 (0.05%) in the incubation buffer.
Poor Localization	Loss of	Ensure cells are healthy. Dead cells lose mitochondrial potential. Do not fix cells (fixation depolarizes membranes).
No Fluorescence Response	Probe aggregation	Lower concentration to < 2 M. Aggregation causes self-quenching (ACQ).
Blue-Shifted Emission	Decomposition	Check pH stability. Oxindoles can degrade in highly alkaline media (pH > 9).

References

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Sources

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